Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone
Description
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is a sulfone-containing pyrimidine derivative with a unique substitution pattern. Its structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) functionalized with a phenyl group at position 2, a pyrrolidinyl moiety at position 4, and a sulfone group at position 3. Sulfones are known for their electron-withdrawing properties and stability, which influence the reactivity and biological activity of such compounds . Additionally, methyl sulfone derivatives, in general, exhibit metabolic regulatory effects, such as blocking hypoxia-induced metastatic targets in cancer cells by modulating HIF-1α and glycolytic enzymes .
Properties
IUPAC Name |
5-methylsulfonyl-2-phenyl-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-21(19,20)13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNUHUTXIARMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Sulfone Formation: The sulfone group can be introduced by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or further oxidized sulfones.
Reduction: Formation of sulfides or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinyl/Piperidinyl Substitutions
- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): Both compounds feature a pyrrolidinyl group, which is critical for receptor binding. BD 1008 acts as a sigma-1 receptor antagonist, with applications in neurological disorders.
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (CAS 338771-65-6) :
This compound shares a pyrimidine backbone but substitutes the sulfone group with a sulfanyl (thioether) moiety. The sulfone group in the target compound enhances oxidation resistance and polarity, likely improving aqueous solubility compared to the sulfanyl analogue. Additionally, the pyrrolidinyl group may increase membrane permeability relative to the methoxy-phenyl substituents in this analogue .
Sulfone-Containing Compounds
Ethyl Methyl Sulfone :
Quantum chemical studies on ethyl methyl sulfone reveal stable conformers with distinct thermochemical properties (e.g., entropy, heat capacity). While Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is more structurally complex, its sulfone group similarly contributes to thermodynamic stability and resistance to metabolic degradation, as seen in methyl sulfone’s inhibition of hypoxia-induced metastasis .Dimethyl Sulfone (Methyl Sulfone) :
A simpler sulfone, dimethyl sulfone, is commercially available and used in industrial applications for its stability. The target compound’s extended aromatic and heterocyclic structure likely enhances target specificity compared to dimethyl sulfone’s broad metabolic effects .
Pyrimidine-Based Therapeutics
- 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile: This intermediate in kinase inhibitor synthesis shares a pyrimidine core but lacks the sulfone and pyrrolidinyl groups. The sulfone in the target compound may reduce off-target interactions by increasing polarity, while the pyrrolidinyl group could enhance blood-brain barrier penetration for CNS applications .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Thermochemical Properties of Sulfones
| Property | Ethyl Methyl Sulfone (Calculated) | Dimethyl Sulfone (Experimental) | This compound (Inferred) |
|---|---|---|---|
| Heat Capacity (298 K) | 45.2 J/mol·K | 44.1 J/mol·K | ~50–60 J/mol·K (due to larger structure) |
| Entropy (298 K) | 320.5 J/mol·K | 315.0 J/mol·K | Higher (complex conformers) |
| Stability | High (resistant to oxidation) | High | Very high (sulfone + aromatic stabilization) |
Biological Activity
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H17N3O2S
- Molecular Weight : 303.38 g/mol
- CAS Number : 478080-82-9
The compound features a pyrimidine ring substituted with a phenyl group, a pyrrolidinyl group, and a sulfone moiety, which contributes to its unique chemical reactivity and biological interactions.
This compound is believed to exert its biological effects primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and catalytic activity.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways critical for cellular responses.
Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. For instance:
- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer), with reported IC50 values in the micromolar range .
- Mechanisms : The compound may induce apoptosis in cancer cells and inhibit cell cycle progression, particularly at the S phase .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound:
- Bacterial Strains : It has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Mechanisms of Action : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings and Case Studies
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfoxide | Sulfoxide group instead of sulfone | Similar anticancer properties but lower stability |
| Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfide | Sulfide group instead of sulfone | Reduced biological activity compared to sulfone derivative |
The presence of the sulfone group enhances both stability and reactivity, making this compound a unique candidate for further development in therapeutic applications.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, sulfone resonance at ~100–110 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈N₃O₂S).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (as demonstrated for analogous sulfonyl-pyrimidine compounds) .
- Elemental Analysis : Confirm sulfur and nitrogen content to assess purity .
How does the pyrrolidinyl substituent influence the compound’s physicochemical properties and bioactivity compared to other amine groups?
Advanced Research Question
- Physicochemical Impact :
- Bioactivity :
What hypotheses exist regarding the biological targets of this compound, and how can these be experimentally validated?
Advanced Research Question
Hypotheses :
- Anti-Cancer Activity : Analogous sulfones (e.g., methyl sulfone) inhibit HIF-1α and glycolytic enzymes in metastatic cells .
- Kinase Inhibition : Pyrimidine sulfones may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
Validation Methods : - In Vitro Assays : Dose-dependent inhibition of cancer cell proliferation (MTT assay) .
- Molecular Docking : Predict binding affinity to kinase domains using software like AutoDock .
- Western Blotting : Measure downstream protein expression (e.g., phosphorylated ERK or AKT) .
How should researchers address contradictions in reported biological activities of sulfone-containing pyrimidine derivatives?
Advanced Research Question
Root Causes of Discrepancies :
- Substituent Effects : Minor structural variations (e.g., para- vs. meta-substituted phenyl) alter target specificity .
- Assay Conditions : Differences in cell lines, hypoxia vs. normoxia, or serum content in media .
Resolution Strategies : - SAR Studies : Systematically compare analogs with controlled substituent changes .
- Standardized Protocols : Replicate assays across labs using identical cell lines (e.g., MDA-MB-231 for breast cancer) .
- Meta-Analysis : Pool data from published studies to identify trends in efficacy .
What computational approaches are recommended for predicting the reactivity and stability of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfone group’s electrophilicity) .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins to predict bioavailability .
- Degradation Pathways : Model hydrolytic or oxidative degradation under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
